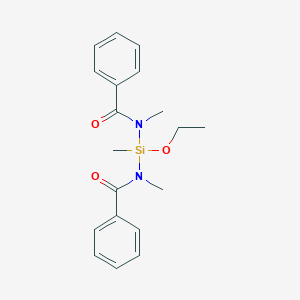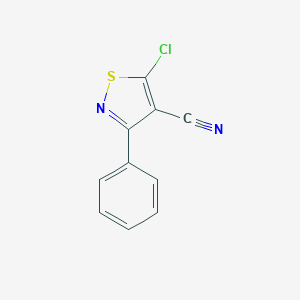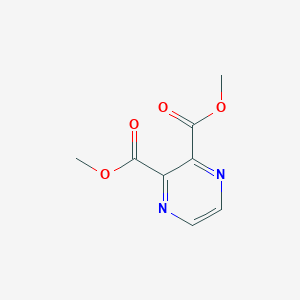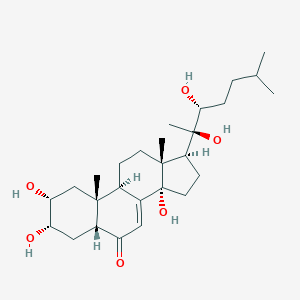
Ponasterone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ponasterone B is a steroid hormone that is widely used in scientific research as an inducer of gene expression. It is a synthetic analog of ecdysone, a hormone found in insects that regulates molting and metamorphosis. Ponasterone B is used to control the expression of genes in a variety of organisms, including insects, plants, and mammals.
Wirkmechanismus
Ponasterone B acts as a ligand for the ecdysone receptor, a nuclear hormone receptor that regulates gene expression. When Ponasterone B binds to the ecdysone receptor, it induces a conformational change that allows the receptor to interact with co-activator proteins and initiate transcription of target genes. The target genes are typically involved in processes such as cell differentiation, apoptosis, and metabolism.
Biochemical and Physiological Effects:
Ponasterone B has a variety of biochemical and physiological effects on organisms. It can induce the expression of specific genes, leading to changes in cellular processes such as metabolism and differentiation. It can also affect the growth and development of organisms, particularly in insects where it regulates molting and metamorphosis. In mammals, Ponasterone B has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ponasterone B has several advantages for lab experiments. It is a potent inducer of gene expression, allowing researchers to control the expression of specific genes in a variety of organisms. It is also relatively stable and easy to use, making it a popular choice for many researchers. However, there are also limitations to its use. Ponasterone B can be toxic to cells at high concentrations, and it may have off-target effects on gene expression. Additionally, its use in transgenic organisms may raise ethical concerns.
Zukünftige Richtungen
There are many future directions for research involving Ponasterone B. One area of interest is the development of new synthetic analogs with improved properties, such as increased stability and reduced toxicity. Another area of interest is the use of Ponasterone B in the study of complex biological processes such as aging and disease. Additionally, there is potential for the use of Ponasterone B in the development of new therapies for diseases such as cancer. Overall, Ponasterone B is a powerful tool for scientific research with many potential applications in the future.
Synthesemethoden
Ponasterone B is synthesized from ecdysone, a naturally occurring steroid hormone found in insects. The synthesis involves several steps, including the oxidation of ecdysone to 2-deoxy-20-hydroxyecdysone, and the conversion of this intermediate to Ponasterone B. The synthesis of Ponasterone B is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Ponasterone B is widely used in scientific research as an inducer of gene expression. It is used to control the expression of genes in a variety of organisms, including insects, plants, and mammals. Ponasterone B is commonly used in the study of developmental biology, gene regulation, and signal transduction. It is also used in the production of recombinant proteins and in the development of transgenic organisms.
Eigenschaften
CAS-Nummer |
19338-77-3 |
|---|---|
Produktname |
Ponasterone B |
Molekularformel |
C27H44O6 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
(2R,3S,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20-,21+,22-,23+,24+,25+,26+,27+/m0/s1 |
InChI-Schlüssel |
PJYYBCXMCWDUAZ-VNHCOKMVSA-N |
Isomerische SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)O |
SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
Kanonische SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)
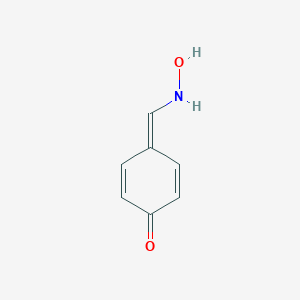
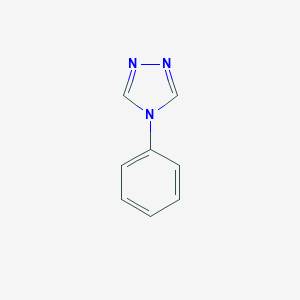
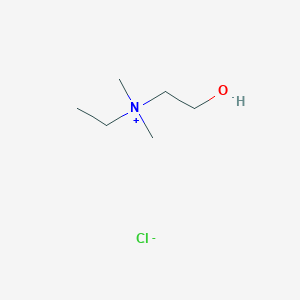


![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
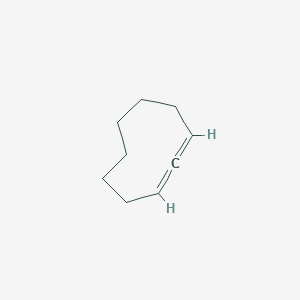

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)

